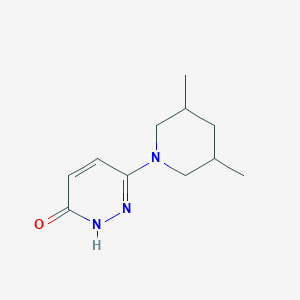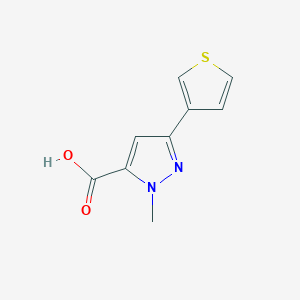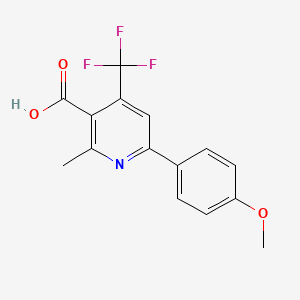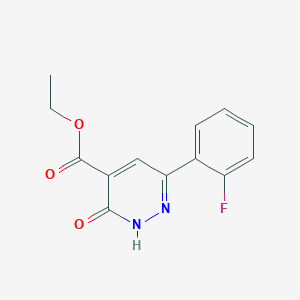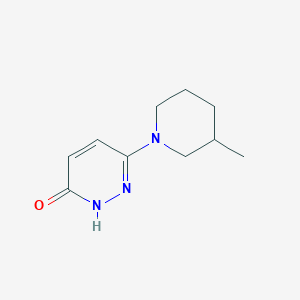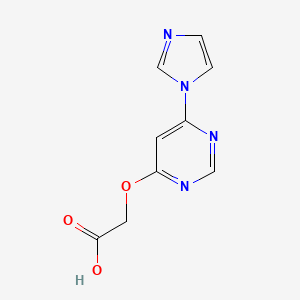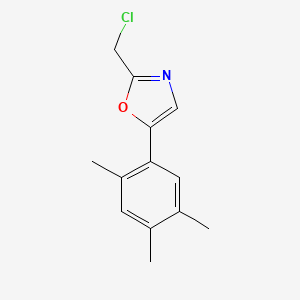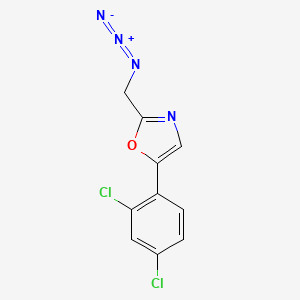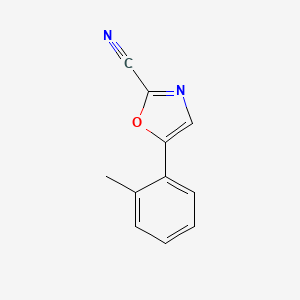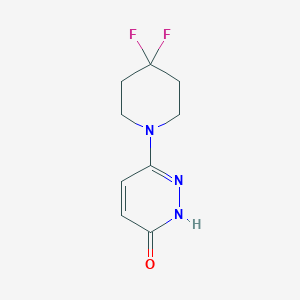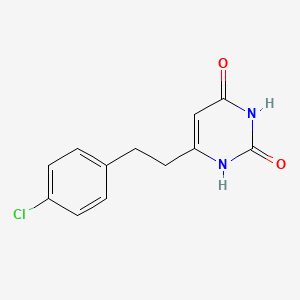
6-(4-chlorophénéthyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione, abbreviated as 6-CPPD, is a pyrimidine-containing compound that is used in various scientific research applications. It is a heterocyclic organic compound that can be synthesized through a number of different methods, such as the Friedel-Crafts acylation reaction. 6-CPPD has been studied extensively in the fields of biochemistry and physiology, and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Recherche antivirale
Des composés ayant une structure similaire à celle de la “6-(4-chlorophénéthyl)pyrimidine-2,4(1H,3H)-dione” ont montré des résultats prometteurs dans la recherche antivirale . Par exemple, une série de nouveaux dérivés non-glutamate de 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)éthyl)benzamide a montré une activité antivirale 4 à 7 fois supérieure à celle du médicament commercial Pemetrexed, structurellement similaire, contre le virus de la maladie de Newcastle .
Traitement des maladies neurodégénératives
Les pyrimidine-2,4,6-triones (PYT), une classe de composés structurellement similaires à la “this compound”, ont été étudiés pour leur potentiel dans le traitement des maladies neurodégénératives comme la sclérose latérale amyotrophique (SLA) . La SLA est une maladie neurodégénérative mortelle caractérisée par la perte progressive des motoneurones, conduisant à une faiblesse musculaire, une paralysie et la mort . Les composés PYT présentent une bonne puissance, des données ADME supérieures, une faible toxicité, une pénétration cérébrale et une excellente biodisponibilité orale .
Traitement du cancer
Le squelette pyrrolo[2,3-d]pyrimidine, qui est présent dans la “this compound”, présente des activités biologiques massives comme l'inhibition de la dihydrofolate réductase (DHFR), l'inhibition enzymatique, l'activité antivirale, anti-inflammatoire, anti-allergique, antitumorale, antibactérienne et antifongique . Ces efforts ont conduit à la découverte du méthotrexate et du pemetrexed, qui sont les médicaments actuellement commercialisés et utilisés exclusivement dans le traitement du cancer .
Inhibition enzymatique
Des composés ayant une structure similaire à celle de la “this compound” ont été trouvés pour présenter des propriétés d'inhibition enzymatique . Cela pourrait potentiellement être utilisé dans le développement de nouveaux médicaments pour diverses maladies.
Applications anti-inflammatoires et anti-allergiques
Le squelette pyrrolo[2,3-d]pyrimidine, présent dans la “this compound”, a montré des activités anti-inflammatoires et anti-allergiques . Cela suggère des applications potentielles dans le traitement des maladies liées à l'inflammation et aux allergies.
Applications antibactériennes et antifongiques
Le squelette pyrrolo[2,3-d]pyrimidine, présent dans la “this compound”, a montré des activités antibactériennes et antifongiques . Cela suggère des applications potentielles dans le traitement des infections bactériennes et fongiques.
Mécanisme D'action
Target of Action
Related compounds, such as pyrimidine-2,4,6-triones (pyts), have been studied for their inhibitory effects on mutant sod1-dependent protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may also interact with similar targets.
Mode of Action
Pyts have been shown to inhibit mutant sod1-dependent protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may also interact with its targets to inhibit protein aggregation.
Biochemical Pathways
Related pyts have been associated with the inhibition of mutant sod1-dependent protein aggregation, which is a key pathway in neurodegenerative diseases like amyotrophic lateral sclerosis (als) .
Pharmacokinetics
Pyts have been reported to show good potency, superior adme data, low toxicity, brain penetration, and excellent oral bioavailability . These properties suggest that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may have similar pharmacokinetic characteristics.
Result of Action
Related pyts have been shown to exhibit neuroprotective effects and inhibit protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may have similar effects.
Action Environment
The related pyts have been shown to exhibit good potency and low toxicity, suggesting that they may be stable and effective under a variety of environmental conditions .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-CPPD in laboratory experiments has a number of advantages and limitations. On the one hand, 6-CPPD is relatively easy to synthesize, and can be used in a variety of experiments. On the other hand, 6-CPPD is a relatively unstable compound, and can be difficult to store and handle. Furthermore, 6-CPPD is a relatively expensive compound, and can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for the use of 6-CPPD in scientific research. For example, 6-CPPD could be used in further studies of the effects of oxidative stress and inflammation on cells and tissues. In addition, 6-CPPD could be used in further studies of the effects of drugs and toxins on cells and tissues. Furthermore, 6-CPPD could be used in further studies of the effects of certain ion channels and neurotransmitters on cells and tissues. Finally, 6-CPPD could be used in further studies of the effects of certain transcription factors on cells and tissues.
Analyse Biochimique
Biochemical Properties
6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of mutant superoxide dismutase 1 (SOD1)-dependent protein aggregation . This compound interacts with enzymes, proteins, and other biomolecules, exhibiting neuroprotective properties. The interaction with mutant SOD1 is crucial as it helps in preventing the aggregation of misfolded proteins, which is a common pathological feature in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). The compound’s ability to penetrate the brain and its low toxicity further enhance its potential as a therapeutic agent .
Cellular Effects
The effects of 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has demonstrated efficacy in protecting motor neurons from degeneration, which is a hallmark of ALS . By inhibiting the aggregation of mutant SOD1, 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione helps maintain cellular homeostasis and prevents the activation of apoptotic pathways that lead to cell death.
Molecular Mechanism
The molecular mechanism of action of 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to mutant SOD1, preventing its aggregation and subsequent toxicity . This binding interaction stabilizes the protein and prevents the formation of toxic aggregates. Additionally, 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione has been shown to modulate the expression of genes involved in oxidative stress response and protein homeostasis, further contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound exhibits good stability and low degradation rates, making it suitable for long-term studies . In in vitro and in vivo studies,
Propriétés
IUPAC Name |
6-[2-(4-chlorophenyl)ethyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-9-4-1-8(2-5-9)3-6-10-7-11(16)15-12(17)14-10/h1-2,4-5,7H,3,6H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFPFDWWGOWWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=O)NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



